![molecular formula C18H20F2N4O3 B2823333 3-acetamido-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034306-18-6](/img/structure/B2823333.png)
3-acetamido-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Description
3-acetamido-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of 1,3,4-oxadiazole derivatives and their chemical transformations have been widely studied. For instance, the transformation of 1,3,4-oxadiazol-2(3H)-ones into 1,3,5-triazine derivatives highlights the versatility of these compounds in synthetic chemistry (Chau, Malanda, & Milcent, 1997). Similarly, the synthesis of aromatic polyamides incorporating 1,3,4-oxadiazole units demonstrates their utility in creating materials with specific thermal and mechanical properties (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).
Anticancer Activity
- Research on N-substituted benzamides containing 1,3,4-oxadiazole moieties has shown promising anticancer activity. A study demonstrated that certain derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of these compounds in medicinal chemistry (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Anticonvulsant Properties
- The exploration of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed their potential as anticonvulsant agents, providing insights into their mechanism of action and contributing to drug development efforts in neurology (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
properties
IUPAC Name |
3-acetamido-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O3/c1-11(25)22-14-4-2-3-13(9-14)17(26)21-10-15-23-16(24-27-15)12-5-7-18(19,20)8-6-12/h2-4,9,12H,5-8,10H2,1H3,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXFZWPRNAWJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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